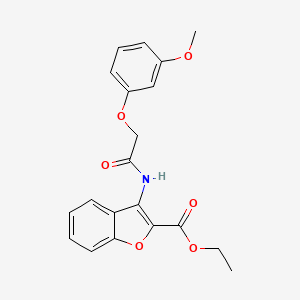![molecular formula C20H22ClN5O2 B2747763 2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878734-61-3](/img/structure/B2747763.png)
2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Host-Guest Chemistry and Anion Binding
Imidazole derivatives have been studied for their versatile host-guest chemistry, particularly in binding anions. An example is the imidazole-containing bisphenol and its salts with various acids, demonstrating the role of electrostatic and hydrogen bonding interactions in crystal packing and anion encapsulation (Nath & Baruah, 2012). Such compounds show potential in designing materials for selective ion recognition and separation technologies.
Catalysis and Organometallic Chemistry
Imidazole ligands play a crucial role in catalysis, particularly in the formation of organometallic complexes. Studies have shown the electron-donor properties of imidazole-based carbene ligands and their structural characteristics in complexes with metals such as ruthenium and palladium, highlighting their applications in fine chemical synthesis and catalytic processes (Huang et al., 1999; Frøseth et al., 2003).
Antimicrobial and Anticancer Research
Imidazole cores are also foundational in the development of antimicrobial and anticancer agents. The discovery of new classes of inhibitors showcasing imidazole structures demonstrates the potential of these compounds in therapeutic applications, targeting specific proteins or pathways with high efficacy and selectivity (Snow et al., 2002; Silvestri et al., 2004).
Corrosion Inhibition
Research on thiazolidinedione derivatives, including imidazole analogs, has explored their efficiency as corrosion inhibitors for metals in acidic environments. These studies offer insights into the molecular structures contributing to inhibition performance and the potential for developing more effective corrosion-resistant materials (Yadav et al., 2015).
Luminescence Sensing
Imidazole-based compounds have been synthesized for use in luminescence sensing, demonstrating how such molecules can be engineered to detect specific chemicals through changes in their luminescent properties. This has applications in analytical chemistry, environmental monitoring, and bioimaging (Shi et al., 2015).
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c1-11(2)25-12(3)13(4)26-16-17(22-19(25)26)23(5)20(28)24(18(16)27)10-14-7-6-8-15(21)9-14/h6-9,11H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBOPMXWSLNBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2747681.png)
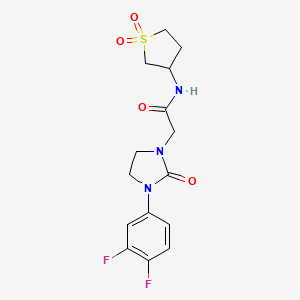
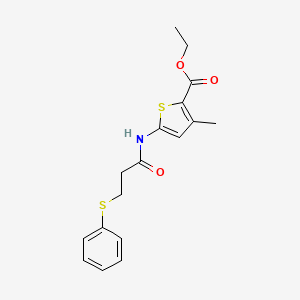
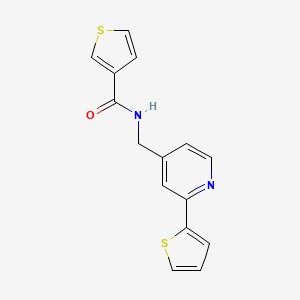

![(Z)-2-Cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2747689.png)
![N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747691.png)

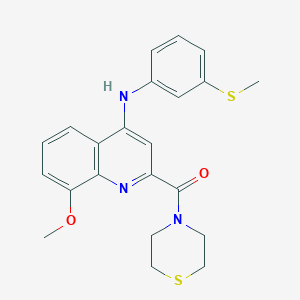

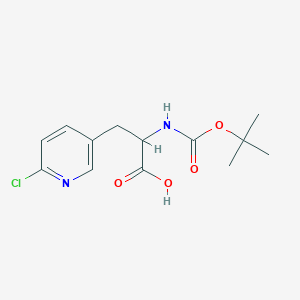
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2747700.png)
![[(4-Butoxy-3-methylphenyl)sulfonyl]-4-pyridylamine](/img/structure/B2747701.png)
